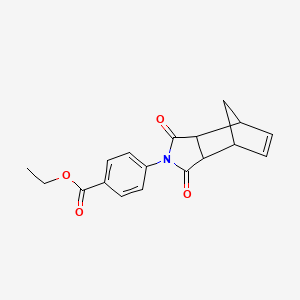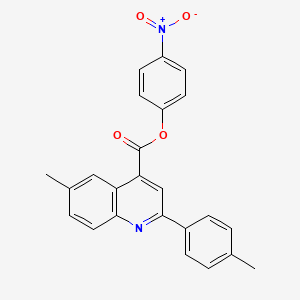![molecular formula C15H13N7OS2 B11618716 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11618716.png)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been evaluated for its neurotoxicity and pharmacokinetic properties .
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide involves multiple steps. Initially, 1,3-benzothiazol-2-amine is reacted with ethylene glycol, hydrazine hydrate, and concentrated hydrochloric acid at low temperatures (5-6°C) to form the intermediate compound . This intermediate is then further reacted with substituted hydrazinyl compounds under controlled conditions to yield the final product .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide involves its interaction with specific molecular targets in the brain. It binds to GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, which are involved in the regulation of neuronal excitability . By modulating these receptors, the compound helps in controlling seizures and exhibits anticonvulsant properties .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide is unique due to its specific structural features and pharmacological properties. Similar compounds include:
2-[2-(substituted)hydrazinyl]-1,3-benzothiazole: These compounds also exhibit anticonvulsant activity but differ in their binding affinities and pharmacokinetic properties.
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide: This compound has shown significant protection in seizure tests and is structurally similar.
Properties
Molecular Formula |
C15H13N7OS2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C15H13N7OS2/c1-22-14-9(6-18-22)13(16-8-17-14)21-20-12(23)7-24-15-19-10-4-2-3-5-11(10)25-15/h2-6,8H,7H2,1H3,(H,20,23)(H,16,17,21) |
InChI Key |
SPOYZTBKFNDZQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618638.png)
![(5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11618641.png)
![methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11618645.png)

![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618658.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618675.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11618686.png)

![3,3-dimethyl-8-(morpholin-4-yl)-6-(propylsulfanyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11618700.png)

methanone](/img/structure/B11618720.png)
![ethyl (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11618730.png)
![6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618738.png)
![N'-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11618742.png)
